TUG 891 -

TUG 891

Catalog Number: EVT-269589
CAS Number:
Molecular Formula: C23H21FO3
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPU-028 is a potent free fatty acid receptor 4 (FFA4) agonist. GPU-028 functions in improvement of insulin secretion and insulin resistance.

(S)-Methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate and (R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoate

  • Compound Description: These compounds are enantiomers synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, respectively. They were developed as potential antitumor agents, utilizing 5-fluorouracil as an intermediate. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: CJ-13,454 is a potent and orally active 5-lipoxygenase (5-LO) inhibitor. It was developed to improve upon the pharmacokinetic and toxicological profile of its predecessor, CJ-12,918, which exhibited cataract formation in rats. []

(±)‐(2‐((4‐(2‐[18F]fluoro‐ethoxy)phenyl)bis(4‐methoxy‐phenyl)methoxy)ethylpiperidine‐3‐carboxylic acid

  • Compound Description: This compound is a novel 18F-fluorine labeled GABA transporter ligand, specifically designed for the GABA-transporter subtype GAT-3. It allows for in vivo visualization of GABAergic neurotransmission. []

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

  • Compound Description: This compound acts as a triple-acting agonist for PPARα, -γ, and -δ. This makes it a potential therapeutic agent for metabolic disorders. [, ]
  • Relevance: While this compound shares the 3-arylpropanoic acid core with 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid, it diverges significantly with the inclusion of a 2-ethyl group on the central phenyl ring and a 2-(4-fluorophenyl)-5-methyloxazol-4-yl moiety connected via an ethoxy linker. These structural differences are essential for its PPAR agonist activity. [, ]

N-[4-chloro-2-fluoro-5-[(1-methyl-2- propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

  • Compound Description: S-23121 is a compound metabolized extensively in rats, producing several metabolites, including a novel class of sulphonic acid conjugates. []
  • Relevance: This compound, while sharing the presence of a fluorine-substituted benzene ring with 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoic acid, differs significantly in its overall structure. S-23121 features a tetrahydrophthalimide group and a propynyloxy side chain, distinguishing its chemical properties and metabolic fate. []
Source and Classification

TUG 891 was synthesized initially by Shimpukade et al. in 2012 and has since been studied extensively for its pharmacological properties . It belongs to the class of synthetic agonists targeting G protein-coupled receptors, specifically those involved in lipid metabolism and inflammatory responses.

Synthesis Analysis

Methods and Technical Details

The synthesis of TUG 891 involves several chemical reactions to construct its complex molecular framework. The initial steps typically include:

  1. Formation of the biphenyl structure: Utilizing fluorinated compounds to introduce the fluorine atom at the appropriate position.
  2. Methoxy group introduction: This is crucial for enhancing the compound's lipophilicity and receptor binding affinity.
  3. Final assembly: The propanoic acid moiety is attached to complete the structure.

The synthesis process emphasizes minimizing energy states using computational methods like Molecular Mechanics (MM) and MOPAC to ensure stability and reactivity of the final product .

Chemical Reactions Analysis

Reactions and Technical Details

TUG 891 undergoes various chemical reactions primarily related to its interaction with biological systems. Key reactions include:

  1. Binding to FFA4: Upon binding, it activates intracellular signaling pathways that lead to increased calcium ion concentration ([Ca²⁺]i), similar to natural ligands.
  2. Metabolic pathways: TUG 891 influences lipid metabolism by modulating gene expression related to fatty acid oxidation and lipogenesis in liver cells .

These interactions highlight its role in metabolic regulation and potential therapeutic effects on conditions like obesity and diabetes.

Mechanism of Action

Process and Data

The mechanism of action for TUG 891 involves:

  1. FFA4 Activation: When TUG 891 binds to FFA4, it triggers a cascade of intracellular events that enhance insulin sensitivity, promote glucose uptake, and inhibit pro-inflammatory cytokine secretion.
  2. Gene Regulation: It modulates the expression of genes involved in lipid metabolism, such as reducing the expression of Srebp-1c (Sterol regulatory element-binding protein 1c) while enhancing fatty acid oxidation pathways .

This dual action underscores its potential as a therapeutic agent in metabolic disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TUG 891 exhibits several notable physical and chemical properties:

These properties are critical for its development as a drug candidate.

Applications

Scientific Uses

TUG 891 has several promising applications in scientific research:

  1. Metabolic Research: It serves as a tool compound for studying metabolic pathways associated with FFA4 activation.
  2. Therapeutic Potential: Ongoing studies suggest its use in treating obesity-related conditions by improving insulin sensitivity and reducing inflammation.
  3. Cardiovascular Research: Investigations into its effects on atherosclerosis have shown that TUG 891 can alter macrophage polarization towards an anti-inflammatory phenotype, indicating potential cardiovascular benefits .
Introduction to Free Fatty Acid Receptor 4 (FFA4/GPR120) and Its Therapeutic Relevance

Role of FFA4 in Metabolic and Inflammatory Pathways

Free Fatty Acid Receptor 4 (FFA4/GPR120) is a G protein-coupled receptor (GPCR) activated by long-chain fatty acids, particularly omega-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) [2] [9]. It is highly expressed in metabolically active tissues, including adipose tissue, intestine, pancreas, and macrophages. Upon activation, FFA4 engages multiple signaling pathways:

  • Gαq/11-PLC Pathway: Mediates intracellular calcium mobilization and protein kinase C (PKC) activation, enhancing glucose uptake in adipocytes and glucagon-like peptide-1 (GLP-1) secretion in enteroendocrine L-cells [1] [2].
  • β-Arrestin-2 Pathway: Facilitates receptor internalization and suppresses Toll-like receptor 4 (TLR4)-induced inflammation in macrophages by inhibiting TAK1 and NF-κB signaling [2] [8].
  • ERK1/2 Phosphorylation: Regulates cell proliferation, insulin sensitivity, and anti-apoptotic effects [1] [5].

Genetic studies underscore FFA4's physiological significance. Mice lacking FFA4 develop obesity, glucose intolerance, and hepatic steatosis on high-fat diets [2]. In humans, the FFA4 R270H loss-of-function variant increases obesity risk by 60%, confirming its role in metabolic homeostasis [8] [9].

Table 1: Tissue-Specific Functions of FFA4

Tissue/Cell TypePrimary FunctionDownstream Pathway
AdipocytesEnhances glucose uptake, reduces lipolysisGαq/11, ERK1/2
Enteroendocrine L-cellsStimulates GLP-1 secretionGαq/11, Ca²⁺ mobilization
MacrophagesSuppresses pro-inflammatory cytokinesβ-Arrestin-2, NF-κB inhibition
Pancreatic β-cellsProtects against lipotoxicityPI3K/Akt

Rationale for Targeting FFA4 in Metabolic Disorders

FFA4 agonism addresses core pathologies in type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD):

  • GLP-1 Secretion: FFA4 activation in the gut stimulates GLP-1 release, enhancing glucose-dependent insulin secretion and satiety [1] [9].
  • Insulin Sensitization: In adipocytes, FFA4 promotes GLUT4 translocation and glucose uptake independent of insulin [1] [4].
  • Metaflammation Suppression: FFA4 agonism in macrophages switches polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes, mitigating adipose tissue inflammation and systemic insulin resistance [2] [8].
  • Hepatic Steatosis Reduction: FFA4 activation in the liver suppresses de novo lipogenesis and enhances fatty acid oxidation, improving NAFLD histopathology [4] [8].

Emergence of Synthetic FFA4 Agonists as Pharmacological Tools

Natural omega-3 PUFAs have low potency (EC₅₀ >10 μM) and poor selectivity for FFA4 over FFA1 (GPR40) [9]. Early synthetic agonists like GW9508 exhibited dual FFA1/FFA4 activity, complicating mechanistic studies [3]. The discovery of TUG-891 (2012) marked a breakthrough as the first potent FFA4-selective agonist (pEC₅₀ = 7.36 for human FFA4 vs. 4.19 for FFA1) [6] [10]. This enabled rigorous interrogation of FFA4-specific biology and validated its therapeutic potential [1] [5].

Table 2: Evolution of FFA4 Agonists

Agonist TypeExampleFFA4 Potency (pEC₅₀)FFA1 SelectivityLimitations
Natural PUFADHA, EPA~4.5–5.0NoneLow potency, off-target effects
Dual FFA1/FFA4 agonistGW95085.4660-fold lowerCannot isolate FFA4 effects
Selective syntheticTUG-8917.36 (human)300-fold higherSpecies-specific selectivity

Properties

Product Name

TUG 891

IUPAC Name

3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid

Molecular Formula

C23H21FO3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26)

InChI Key

LPGBXHWIQNZEJB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O

Solubility

Soluble in DMSO

Synonyms

GPU-028; GPU-028; GPU-028; 2,2-d2-TUG-891; 2,2d2TUG891; 2,2 d2 TUG 891

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.